molecular formula C17H26N2O2 B5764988 1-(2-methoxybenzyl)-4-(3-methylbutanoyl)piperazine CAS No. 5934-80-5

1-(2-methoxybenzyl)-4-(3-methylbutanoyl)piperazine

Cat. No. B5764988
CAS RN: 5934-80-5
M. Wt: 290.4 g/mol
InChI Key: LPVQVMKJGZOONE-UHFFFAOYSA-N
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Description

1-(2-methoxybenzyl)-4-(3-methylbutanoyl)piperazine, also known as MBMP, is a chemical compound that belongs to the piperazine family. It has been extensively studied for its potential therapeutic applications in various fields such as medicine, pharmacology, and neuroscience.

Mechanism of Action

The exact mechanism of action of 1-(2-methoxybenzyl)-4-(3-methylbutanoyl)piperazine is not fully understood, but it is believed to interact with various neurotransmitter systems such as dopamine and serotonin. It has been shown to act as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. It has also been shown to modulate the activity of ion channels and receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to reduce locomotor activity and induce sedation, suggesting potential antipsychotic and anxiolytic effects. It has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and acetylcholine. In addition, it has been shown to affect various physiological parameters such as heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2-methoxybenzyl)-4-(3-methylbutanoyl)piperazine is its relatively simple synthesis method, which makes it accessible for laboratory experiments. It also has a well-defined mechanism of action, which makes it a useful tool for studying various neurotransmitter systems. However, one limitation of this compound is its relatively low potency compared to other drugs, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on 1-(2-methoxybenzyl)-4-(3-methylbutanoyl)piperazine. One direction is to further investigate its potential therapeutic applications in various fields such as medicine, pharmacology, and neuroscience. Another direction is to develop novel drugs based on the structure of this compound that may have improved potency and selectivity. Finally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various neurotransmitter systems.

Synthesis Methods

The synthesis of 1-(2-methoxybenzyl)-4-(3-methylbutanoyl)piperazine involves the reaction between 1-(2-methoxybenzyl)piperazine and 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using various methods such as column chromatography and recrystallization. The yield of the synthesis process is typically around 60-70%.

Scientific Research Applications

1-(2-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been studied extensively for its potential therapeutic applications in various fields. In the field of medicine, it has been shown to have antipsychotic and anxiolytic effects, making it a potential candidate for the treatment of psychiatric disorders such as schizophrenia and anxiety. In the field of pharmacology, it has been shown to interact with various neurotransmitter systems such as dopamine and serotonin, making it a potential candidate for the development of novel drugs. In the field of neuroscience, it has been shown to modulate the activity of ion channels and receptors, making it a potential candidate for the study of neuronal signaling.

properties

IUPAC Name

1-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-14(2)12-17(20)19-10-8-18(9-11-19)13-15-6-4-5-7-16(15)21-3/h4-7,14H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVQVMKJGZOONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50974762
Record name 1-{4-[(2-Methoxyphenyl)methyl]piperazin-1-yl}-3-methylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5934-80-5
Record name 1-{4-[(2-Methoxyphenyl)methyl]piperazin-1-yl}-3-methylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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